

Head-to-head comparison of fosamprenavir and lopinavir against HIV protease

Author: BenchChem Technical Support Team. Date: December 2025



Head-to-Head Comparison: Fosamprenavir vs. Lopinavir Against HIV Protease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent HIV-1 protease inhibitors: **fosamprenavir** and lopinavir. The information presented is intended to support research and drug development efforts by offering a detailed analysis of their biochemical potency, clinical efficacy, resistance profiles, and the experimental methodologies used for their evaluation.

Overview and Mechanism of Action

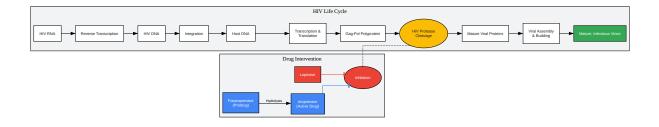
Both **fosamprenavir** and lopinavir are critical components of highly active antiretroviral therapy (HAART) and function by inhibiting the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. Inhibition of this enzyme results in the production of immature, non-infectious virions.

Fosamprenavir (FPV) is a prodrug that is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir (APV).[1] This conversion allows for a reduced pill burden compared to the original amprenavir formulation. Amprenavir is a competitive inhibitor of the HIV-1 protease.



Lopinavir (LPV) is a potent HIV-1 protease inhibitor that is co-formulated with a low dose of ritonavir (r). Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic pathway for lopinavir. By inhibiting CYP3A4, ritonavir "boosts" the plasma concentrations of lopinavir, enhancing its antiviral activity.

The following diagram illustrates the mechanism of action of these protease inhibitors.



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Mechanism of HIV protease inhibition by **fosamprenavir** (active as amprenavir) and lopinavir.

Quantitative Performance Against HIV Protease

The in vitro potency of protease inhibitors is typically quantified by the inhibition constant (Ki) and the 50% inhibitory concentration (IC50). While a direct head-to-head study comparing the Ki and IC50 of amprenavir and lopinavir under identical experimental conditions is not readily available in the reviewed literature, the following tables summarize the reported values from various sources. It is important to consider that variations in assay conditions can influence these values.



Table 1: In Vitro Inhibition of Wild-Type HIV-1 Protease

Inhibitor	Ki (nM)	IC50 (ng/mL)	IC50 (nM)	Source
Amprenavir	0.6	14.6 ± 12.5	~29	[1]
Lopinavir	0.0013 - 0.0036	-	0.7 (against HIV- 2)	[2]

Note: The Lopinavir Ki value is exceptionally low, indicating very tight binding to the protease. The provided IC50 for Lopinavir is against HIV-2 protease and may differ for HIV-1.

Table 2: In Vitro Activity Against Wild-Type and Resistant HIV-1 Isolates

Inhibitor	Virus Isolate	IC50 (μM)	Source
Amprenavir	Wild-Type (14aPre)	0.01 - 0.64	[3]
Lopinavir	Wild-Type (14aPre)	0.000625 - 0.32	[3]
Amprenavir	PI-Resistant (003 & 004)	-	[3]
Lopinavir	PI-Resistant (003 & 004)	-	[3]

Note: The ranges provided reflect the concentrations tested in the study. The study also notes that for the PI-resistant isolates, the IC50 for lopinavir increased 48.5-fold, while for amprenavir it increased 4.48-fold compared to the wild-type isolate.[3]

Clinical Efficacy and Safety: The KLEAN Study

The KLEAN study was a large, open-label, non-inferiority clinical trial that directly compared the efficacy and safety of ritonavir-boosted **fosamprenavir** (FPV/r) with ritonavir-boosted lopinavir (LPV/r) in treatment-naïve HIV-1 infected patients over 144 weeks.[4][5][6]

Table 3: Key Efficacy and Safety Outcomes from the KLEAN Study (at 144 Weeks)



Outcome	Fosamprenavir/r (700/100 mg BID)	Lopinavir/r (400/100 mg BID)	Source
Virological Response			
HIV-1 RNA <50 copies/mL	73%	60%	[5][6]
Immunological Response			
Median CD4+ cell count increase from baseline (cells/mm³)	300	335	[5][6]
Safety and Tolerability			
Discontinuation due to adverse events	13%	9%	[5][6]
Most frequent drug- related grade 2-4 adverse events	Diarrhea, nausea, abacavir hypersensitivity	Diarrhea, nausea, abacavir hypersensitivity	[4]
Incidence of Diarrhea	25.6%	53.5%	[7]
Incidence of Hypertriglyceridemia	43.6%	69.8%	[7]

The KLEAN study concluded that **fosamprenavir**/r demonstrated durable viral suppression and was non-inferior to lopinavir/r in treatment-naïve patients, with both regimens being generally well-tolerated.[4][6] Notably, some observational data suggests a lower incidence of diarrhea and hypertriglyceridemia with **fosamprenavir**/r compared to lopinavir/r.[7]

Resistance Profiles and Cross-Resistance

The development of drug resistance is a major challenge in HIV therapy. Both **fosamprenavir** and lopinavir have distinct but overlapping resistance profiles.

Table 4: Key Resistance-Associated Mutations

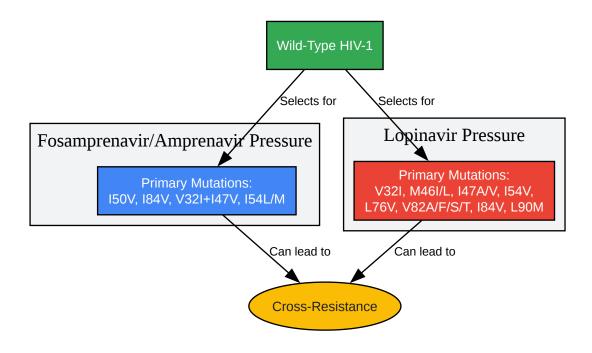


Mutation Type	Fosamprenavir (Amprenavir)	Lopinavir
Primary Mutations	I50V, I84V, V32I+I47V, I54L/M	V32I, M46I/L, I47A/V, I54V, L76V, V82A/F/S/T, I84V, L90M
Accessory Mutations	L10F/I/V, M36I, M46I/L, I54V, L63P, A71V/T, G73S, V82A/F/T, I84V, L90M	L10F/I/V, K20M/R, L24I, L33F, M36I, M46I/L, I54L/M, L63P, A71V/T, G73S, V82A/F/T, I84V, L90M

Source: Compiled from multiple sources.

Cross-resistance between the two drugs is a significant clinical consideration. Studies have shown that amprenavir-resistant viruses, particularly those with multiple mutations, can exhibit cross-resistance to lopinavir.[8] For instance, the I50V mutation, a key amprenavir resistance mutation, can also contribute to lopinavir resistance when present with other mutations.[8] Conversely, viruses with reduced susceptibility to lopinavir may also show decreased susceptibility to **fosamprenavir**.

The following diagram illustrates the relationship between the development of resistance and the selection pressure exerted by these drugs.





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Simplified representation of resistance development and cross-resistance.

Experimental Protocols

The determination of Ki and IC50 values for HIV protease inhibitors is crucial for their preclinical evaluation. A common method is the fluorometric assay, which measures the cleavage of a fluorescently labeled peptide substrate by the HIV-1 protease.

Representative Fluorometric HIV-1 Protease Inhibition Assay Protocol

This protocol is a generalized procedure based on commercially available kits and published methodologies.[9][10][11][12]

- 1. Materials and Reagents:
- Recombinant HIV-1 Protease
- HIV-1 Protease Assay Buffer
- HIV-1 Protease Substrate (fluorogenic)
- Test inhibitors (Fosamprenavir/Amprenavir, Lopinavir) dissolved in an appropriate solvent (e.g., DMSO)
- Positive control inhibitor (e.g., Pepstatin A)
- 96-well black microplate
- Fluorescence microplate reader (Excitation/Emission ~330/450 nm)
- 2. Assay Procedure:
- Reagent Preparation:
 - Prepare a working solution of HIV-1 Protease in the assay buffer.



- Prepare a working solution of the fluorogenic substrate in the assay buffer.
- Prepare serial dilutions of the test inhibitors (amprenavir and lopinavir) and the positive control.

Assay Setup:

- In a 96-well plate, add the following to respective wells:
 - Blank: Assay Buffer only.
 - Enzyme Control: HIV-1 Protease solution and solvent control.
 - Inhibitor Wells: HIV-1 Protease solution and serial dilutions of the test inhibitors.
 - Positive Control: HIV-1 Protease solution and the positive control inhibitor.
- Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
- · Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
 - Measure the fluorescence intensity kinetically over a period of 1-3 hours, with readings taken every 1-2 minutes.

4. Data Analysis:

- Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
- Determine the percent inhibition for each inhibitor concentration:
 - % Inhibition = [1 (Slope of Inhibitor Well / Slope of Enzyme Control Well)] x 100



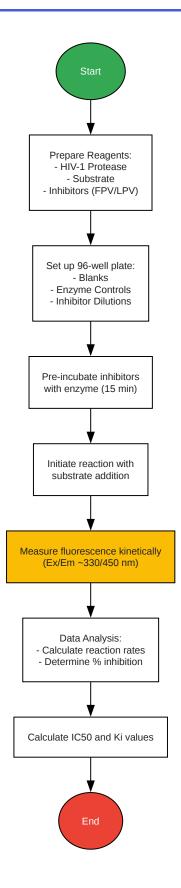




- Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and its Michaelis-Menten constant (Km) are known.

The following diagram outlines the general workflow for determining the inhibitory potential of the compounds.





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General workflow for an in vitro HIV-1 protease inhibition assay.



Conclusion

Both **fosamprenavir** and lopinavir are potent inhibitors of HIV-1 protease with established clinical efficacy. While in vitro data suggests lopinavir has a very high affinity for the enzyme, clinical data from the KLEAN study indicates that ritonavir-boosted **fosamprenavir** is non-inferior to ritonavir-boosted lopinavir in treatment-naïve patients, with a potentially more favorable gastrointestinal side-effect profile. The choice between these agents in a clinical or research setting should consider their respective resistance profiles and the potential for cross-resistance. The experimental protocols outlined provide a foundation for further comparative studies to elucidate the subtle differences in their inhibitory mechanisms and performance against a broader range of viral isolates.

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- To cite this document: BenchChem. [Head-to-head comparison of fosamprenavir and lopinavir against HIV protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192916#head-to-head-comparison-of-fosamprenavir-and-lopinavir-against-hiv-protease]

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